molecular formula C13H15NO4 B11862439 1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate CAS No. 97382-81-5

1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate

Cat. No.: B11862439
CAS No.: 97382-81-5
M. Wt: 249.26 g/mol
InChI Key: VYQKXQPLCXJIGU-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with aniline derivatives in the presence of an acid catalyst . Another approach is the condensation of 2,5-hexanedione with phenylhydrazine under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalate group, which imparts unique chemical and biological properties.

Biological Activity

1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. While research specifically targeting this compound is limited, available studies suggest various pharmacological properties that may be beneficial in therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Value
Molecular Formula C12H13N O4
Molecular Weight 219.24 g/mol
IUPAC Name This compound
CAS Number Not specified

Antimicrobial Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activities. For example, compounds structurally related to this compound have shown effectiveness against various bacterial strains. In particular, studies have highlighted the efficacy of similar pyrrole derivatives against Gram-positive and Gram-negative bacteria, suggesting potential for this compound in antibiotic development .

Anti-inflammatory Effects

Pyrrole derivatives are often investigated for their anti-inflammatory properties. The mechanism typically involves the inhibition of inflammatory mediators such as cytokines and prostaglandins. Although specific studies on this compound are scarce, related compounds have demonstrated promising results in reducing inflammation in vitro and in vivo .

Cytotoxicity and Cancer Research

The potential cytotoxic effects of pyrrole derivatives have been explored in cancer research. Some studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. The specific activity of this compound in this context remains to be thoroughly investigated but could be an area for future research .

Properties

CAS No.

97382-81-5

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

1-methyl-3-phenyl-2,5-dihydropyrrole;oxalic acid

InChI

InChI=1S/C11H13N.C2H2O4/c1-12-8-7-11(9-12)10-5-3-2-4-6-10;3-1(4)2(5)6/h2-7H,8-9H2,1H3;(H,3,4)(H,5,6)

InChI Key

VYQKXQPLCXJIGU-UHFFFAOYSA-N

Canonical SMILES

CN1CC=C(C1)C2=CC=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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